1-Ethyl-6,6-dimethylpiperazin-2-one
Description
1-Ethyl-6,6-dimethylpiperazin-2-one is a heterocyclic compound featuring a six-membered piperazin-2-one ring with two nitrogen atoms, one of which is part of a ketone group. The molecule is substituted with an ethyl group at the 1-position (on the nitrogen) and two methyl groups at the 6-position (on the adjacent carbon). Its molecular formula is C₈H₁₅N₂O, with a molecular weight of 155.22 g/mol (calculated).
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-ethyl-6,6-dimethylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-4-10-7(11)5-9-6-8(10,2)3/h9H,4-6H2,1-3H3 |
InChI Key |
NXTLGLYIGYYZFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CNCC1(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons :
Ring System and Basicity: The piperazin-2-one core in the target compound contains two nitrogen atoms, offering dual hydrogen-bonding sites compared to piperidinone (one nitrogen). The ethyl group at N1 enhances lipophilicity relative to the unsubstituted 6,6-dimethylpiperazin-2-one hydrochloride, which may improve membrane permeability in drug candidates .
Functional Group Influence: Ethyl 4-oxo-1-piperidinecarboxylate () includes an ester group, making it prone to hydrolysis. In contrast, the ethyl group in the target compound is stable under physiological conditions, favoring its use as a non-cleavable scaffold . The JAP 213 derivative () incorporates a fluoroquinolone core with a piperazinyl group, demonstrating how piperazinone fragments are utilized in active pharmaceutical ingredients (APIs) for antibacterial activity .
This contrasts with the less hindered 6,6-dimethyl-2-piperidinone, which lacks a second nitrogen . The hydrochloride salt of 6,6-dimethylpiperazin-2-one () improves aqueous solubility, a critical factor in formulation, whereas the target compound’s neutral form may require solubilizing excipients .
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